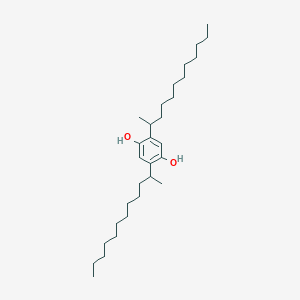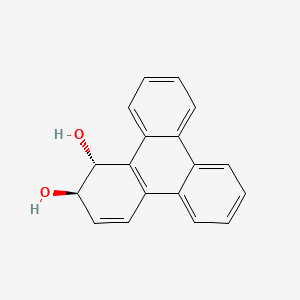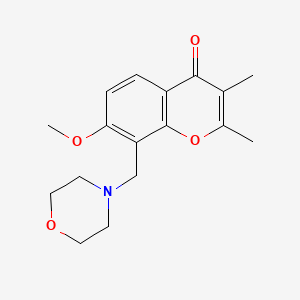
1,2-Triphenylenediol, 1,2-dihydro-, trans-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Triphenylenediol, 1,2-dihydro-, trans- is an organic compound with the molecular formula C18H14O2. It is a derivative of triphenylene, a polycyclic aromatic hydrocarbon, and features two hydroxyl groups attached to the 1 and 2 positions of the dihydro form of triphenylene.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Triphenylenediol, 1,2-dihydro-, trans- typically involves the reduction of triphenylene derivatives. One common method is the catalytic hydrogenation of triphenylene in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction is carried out under controlled conditions to ensure the selective reduction of the desired positions .
Industrial Production Methods
Industrial production of this compound may involve similar hydrogenation techniques but on a larger scale. The process requires precise control of reaction parameters such as temperature, pressure, and catalyst concentration to achieve high yields and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Triphenylenediol, 1,2-dihydro-, trans- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: Further reduction can lead to the formation of fully saturated derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using Pd/C or other metal catalysts.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Fully saturated triphenylene derivatives.
Substitution: Various substituted triphenylene derivatives depending on the reagents used.
Applications De Recherche Scientifique
1,2-Triphenylenediol, 1,2-dihydro-, trans- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antioxidant and anticancer activities.
Mécanisme D'action
The mechanism of action of 1,2-Triphenylenediol, 1,2-dihydro-, trans- involves its interaction with various molecular targets. The hydroxyl groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting their function. Additionally, the compound’s aromatic structure allows it to intercalate with DNA and other nucleic acids, influencing their stability and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Dihydroxybenzene:
1,2-Dihydroxyanthraquinone: Features hydroxyl groups on an anthraquinone backbone.
1,2-Dihydroxyphenanthrene: Similar structure but with a phenanthrene backbone.
Uniqueness
1,2-Triphenylenediol, 1,2-dihydro-, trans- is unique due to its specific arrangement of hydroxyl groups on the triphenylene backbone. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Propriétés
| 110835-84-2 | |
Formule moléculaire |
C18H14O2 |
Poids moléculaire |
262.3 g/mol |
Nom IUPAC |
(1R,2R)-1,2-dihydrotriphenylene-1,2-diol |
InChI |
InChI=1S/C18H14O2/c19-16-10-9-15-13-7-2-1-5-11(13)12-6-3-4-8-14(12)17(15)18(16)20/h1-10,16,18-20H/t16-,18+/m1/s1 |
Clé InChI |
BSKBIHOSMNFDAS-AEFFLSMTSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C3=C([C@H]([C@@H](C=C3)O)O)C4=CC=CC=C24 |
SMILES canonique |
C1=CC=C2C(=C1)C3=C(C(C(C=C3)O)O)C4=CC=CC=C24 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-(1-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)ethyl)hydrazine](/img/structure/B13750469.png)


![Benzenesulfonic acid, 3-[[4-[(2-hydroxy-5-methylphenyl)azo]-1-naphthalenyl]azo]-](/img/structure/B13750514.png)
